molecular formula C10H8N4O B2434969 4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile CAS No. 1358959-70-2

4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile

Cat. No.: B2434969
CAS No.: 1358959-70-2
M. Wt: 200.201
InChI Key: CXKOXDNOFUULOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrimidine derivative with a nitrile group, followed by cyclization to form the pyrrolizine ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Mechanism of Action

The mechanism of action of 4-oxo-4,6,7,8-tetrahydro-3H-pyrimido[4,5-b]pyrrolizine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Properties

IUPAC Name

1-oxo-2,6,7,8-tetrahydropyrimido[4,5-b]pyrrolizine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c11-4-6-7-2-1-3-14(7)9-8(6)12-5-13-10(9)15/h5H,1-3H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKOXDNOFUULOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C(N2C1)C(=O)NC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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